6-Bromoquinolin-2(1H)-one and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. These compounds have been synthesized and evaluated for various pharmacological properties, including their potential as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), antibacterial agents, and inhibitors of steroid 5alpha reductases. The versatility of these compounds is further highlighted by their use as intermediates in the synthesis of other biologically active molecules and as photolabile protecting groups for controlled release in physiological studies.
Specific Example: A domino reaction of 4-alkynyl-3-bromoquinolin-2(1H)-ones with amines under palladium catalysis yields highly functionalized 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones []. This reaction highlights the potential of 6-bromoquinolin-2(1H)-one derivatives in constructing complex heterocyclic systems relevant to medicinal chemistry.
The synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, an important intermediate in cancer treatment, particularly for colon and rectal cancers, exemplifies the application of 6-bromoquinolin-2(1H)-one derivatives in medicinal chemistry. The optimized synthetic route for this compound has provided a high yield, making it a valuable entity for further drug development4.
Brominated hydroxyquinolines, such as 8-bromo-7-hydroxyquinoline (BHQ), have been developed as photolabile protecting groups with sensitivity to multiphoton excitation. These groups can be used to cage biological messengers, allowing for the controlled release of active compounds in response to light, which is particularly useful for in vivo studies. The photochemistry of BHQ indicates its potential for physiological applications, including the study of cell physiology and the regulation of biological effectors with light56.
The synthesis of 6-bromo-4-iodoquinoline demonstrates the role of 6-bromoquinolin-2(1H)-one derivatives as intermediates in the creation of a wide range of biologically active compounds. The confirmed structures of these intermediates through NMR spectrum analysis pave the way for the development of novel therapeutic agents, such as GSK21264587.
The cytotoxicity of 6-bromoquinolin-2(1H)-one derivatives has been linked to their ability to inhibit EGFR-TK, which is a critical enzyme in the signaling pathways that regulate cell division and survival. Compounds such as the 4-(halogenoanilino)-6-bromoquinazolines have shown significant inhibitory effects against this receptor, with certain derivatives exhibiting superior activity compared to known inhibitors like Gefitinib1. The molecular docking models suggest that these compounds bind effectively to the EGFR region, which may explain their inhibitory action.
In the realm of antibacterial activity, novel derivatives like 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one have been synthesized and assessed for their efficacy. The crystal structure analysis and molecular interactions, including hydrogen bonds and π-stacking interactions, provide insights into the potential mechanism by which these compounds exert their antibacterial effects2.
Furthermore, some 6-substituted 1H-quinolin-2-ones and 2-methoxy-quinolines have been identified as inhibitors of steroid 5alpha reductases, with the inhibitory activity being dependent on the structure of the heterocycle and the substituents present. These compounds have shown competitive inhibition patterns, suggesting that they may bind to the active site of the enzyme, thereby preventing the conversion of testosterone to dihydrotestosterone3.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6